Benzo[d]oxazole-2-sulfonyl chloride
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Overview
Description
Benzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that contains both benzoxazole and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. For instance, the condensation reaction between 2-aminophenol and benzoyl chloride at elevated temperatures can yield benzoxazole derivatives . Another method involves the use of phosphonium acidic ionic liquids as catalysts to facilitate the reaction between 2-aminophenol and aryl aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can react with aldehydes and ketones to form benzoxazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Phosphonium acidic ionic liquids, metal catalysts, and nanocatalysts.
Solvents: Methanol, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from these reactions include various benzoxazole derivatives, sulfonamides, and sulfonic acids .
Scientific Research Applications
Benzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-2-sulfonyl chloride involves its reactivity with various biological targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Benzo[d]oxazole-2-sulfonyl chloride can be compared with other similar compounds such as:
Benzo[d]oxazole: Lacks the sulfonyl chloride group but shares the benzoxazole core structure.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which contain the sulfonyl chloride group but lack the benzoxazole ring.
Benzoxazole Derivatives: Compounds with various substituents on the benzoxazole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzoxazole ring and the sulfonyl chloride group, providing a versatile platform for chemical modifications and applications in diverse fields .
Biological Activity
Benzo[d]oxazole-2-sulfonyl chloride is a significant compound in medicinal chemistry, primarily due to its biological activity and potential applications in drug development. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a benzoxazole ring substituted with a sulfonyl chloride group, which contributes to its reactivity and biological activity. The molecular formula is C8H6ClN1O2S with a molecular weight of approximately 233.64 g/mol. The sulfonyl chloride moiety allows for the formation of covalent bonds with nucleophilic residues in proteins, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activities
1. Antibacterial and Antifungal Properties
This compound has shown promising antibacterial and antifungal activities. Its ability to inhibit enzyme activity through covalent bonding makes it a candidate for developing new antibiotics and antifungal agents. Studies indicate that compounds with similar structures can exhibit significant antimicrobial effects, suggesting that this compound may share these properties.
2. Anticancer Potential
The compound's mechanism of action often involves the inhibition of specific enzymes linked to cancer progression. For instance, it may act as an inhibitor for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Research has demonstrated that derivatives of benzo[d]oxazole can exhibit anticancer properties by inhibiting COX-2, leading to reduced tumor growth in various cancer cell lines .
The primary mechanism through which this compound exerts its biological effects is via the formation of covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit enzyme activity, affecting various biochemical pathways critical for disease progression. The sulfonyl chloride group plays a crucial role in this process, allowing for selective targeting of enzymes involved in disease mechanisms.
Table 1: Summary of Biological Activities
Recent Studies:
Recent research has focused on synthesizing novel derivatives based on this compound to enhance its biological activities. For example, compounds with additional functional groups have been shown to improve selectivity and potency against specific cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[d]oxazole derivatives. Variations in substituents on the benzoxazole ring significantly influence their inhibitory potential against targeted enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking studies have revealed how different functional groups interact with enzyme active sites, providing insights into enhancing efficacy .
Properties
Molecular Formula |
C7H4ClNO3S |
---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H |
InChI Key |
LURUJIRLNGGBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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